molecular formula C11H8F3IN2O2 B1458741 Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate CAS No. 1363405-66-6

Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B1458741
CAS No.: 1363405-66-6
M. Wt: 384.09 g/mol
InChI Key: FMSXOZWTVWZJMG-UHFFFAOYSA-N
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Description

Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of an ethyl ester group, an iodine atom at the 6th position, and a trifluoromethyl group at the 8th position on the imidazo[1,2-A]pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under basic conditions. One efficient method involves the use of sodium hydroxide (NaOH) in an aqueous medium, which promotes the cycloisomerization reaction to yield the desired imidazo[1,2-A]pyridine scaffold . This method is advantageous due to its rapid reaction time and high yield.

Industrial Production Methods

Industrial production of imidazo[1,2-A]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of metal catalysts such as copper, iron, gold, ruthenium, or palladium . The use of these catalysts facilitates the formation of the imidazo[1,2-A]pyridine core, which can then be further functionalized to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce more complex molecules with extended aromatic systems.

Scientific Research Applications

Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic agent, activating carbonyl and imine groups through hydrogen and halogen bonding . This activation facilitates various chemical reactions, leading to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives, such as:

These compounds share the imidazo[1,2-A]pyridine core but differ in their functional groups and specific applications. The presence of the iodine and trifluoromethyl groups in this compound imparts unique chemical properties that make it suitable for specific research applications.

Properties

IUPAC Name

ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-5-17-4-6(15)3-7(9(17)16-8)11(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSXOZWTVWZJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

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